4-Hydroxyphthalic acid

Microbial metabolism Decarboxylation kinetics Substituted phthalic acid degradation

Researchers requiring a bifunctional aromatic dicarboxylic acid for selective decarboxylation, coordination chemistry, or adhesive monomer synthesis often face supply inconsistency. 4-Hydroxyphthalic acid (CAS 610-35-5) resolves this with: - Selective enzymatic decarboxylation to 3-hydroxybenzoic acid [] - Electron-withdrawing hydroxyl for luminescent MOF synthesis [] - Orthogonal etherification for hydrolytically stable adhesive monomers [] Supplied at ≥98% purity with global shipping.

Molecular Formula C8H6O5
Molecular Weight 182.13 g/mol
CAS No. 610-35-5
Cat. No. B105139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphthalic acid
CAS610-35-5
Synonyms4-Hydroxy-1,2-benzenedicarboxylic Acid
Molecular FormulaC8H6O5
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)C(=O)O
InChIInChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
InChIKeyMWRVRCAFWBBXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphthalic Acid (CAS 610-35-5) – Chemical Identity and Baseline Profile for Procurement Screening


4-Hydroxyphthalic acid (4-HPA, 4-hydroxybenzene-1,2-dicarboxylic acid) is an aromatic dicarboxylic acid belonging to the hydroxybenzoic acid subclass, defined by a hydroxyl substituent at the 4-position of the phthalic acid backbone [1]. It is a white to light-yellow crystalline powder with a melting point of 191–198 °C and is typically supplied at ≥98% purity (neutralization titration) . The compound is only slightly miscible with water but soluble in DMSO and methanol, and is stable under ambient storage conditions . Its bifunctional character—two carboxylic acid groups plus a phenolic hydroxyl—enables diverse reactivity in condensation, coordination, and etherification chemistries, distinguishing it from unsubstituted phthalic acid and positional isomers.

Why Phthalic Acid or 3-Hydroxyphthalic Acid Cannot Replace 4-Hydroxyphthalic Acid in Mission-Critical Applications


The 4‑position hydroxyl group is not a passive spectator; it fundamentally alters electronic distribution, metabolic recognition, and synthetic versatility relative to unsubstituted phthalic acid and the 3‑hydroxy isomer. In whole‑cell decarboxylation systems, 4‑hydroxyphthalic acid is selectively converted to 3‑hydroxybenzoic acid by a specific 4,5‑dihydroxyphthalic acid decarboxylase, whereas phthalic acid is processed by a separate, non‑overlapping enzyme system [1]. In coordination chemistry, the electron‑withdrawing hydroxyl group reduces ligand electron density and changes bridging modes, yielding network topologies inaccessible with phthalic acid alone [2]. In polymer synthesis, the phenolic –OH provides an orthogonal functionalization site for ether‑linked monomer construction that the parent phthalic acid lacks, enabling hydrolytically stable, strongly acidic adhesive monomers that are impractical to obtain from the 3‑hydroxy isomer due to steric and electronic differences [3]. Consequently, simple in‑class substitution leads to divergent reactivity, altered product profiles, and failed functional performance.

Quantitative Differentiation Evidence for 4-Hydroxyphthalic Acid (CAS 610-35-5) Versus Closest Analogs


Enzyme‑Specific Decarboxylation Rate Distinguishes 4-Hydroxyphthalic Acid from Phthalic Acid and 4-Chlorophthalic Acid

Under identical aerobic whole‑cell assay conditions (mixed culture ON‑7, 4 h, 30 °C, chloramphenicol present), 4‑hydroxyphthalic acid is metabolized with a distinct product profile and conversion efficiency compared to phthalic acid and 4‑chlorophthalic acid [1]. The 4‑hydroxy substrate is selectively decarboxylated to 3‑hydroxybenzoic acid by a 4,5‑dihydroxyphthalic acid decarboxylase, while phthalic acid is processed by a separate decarboxylase to benzoic acid, and 4‑chlorophthalic acid is converted to 3‑chlorobenzoic acid with substantially lower yield [1].

Microbial metabolism Decarboxylation kinetics Substituted phthalic acid degradation

Hydroxyl‑Induced Electronic Modulation Drives Distinct Coordination Polymer Topologies Versus Phthalic Acid

The introduction of the electron‑withdrawing hydroxyl group at the 4‑position of the phthalic acid benzene ring reduces the electron density of the entire ligand, a perturbation that directly influences the binding modes and network architectures of the resulting coordination polymers [1]. The authors explicitly contrast this with the extensively explored phthalic acid systems, noting that the hydroxyl substituent enables distinct structural outcomes not achievable with the parent ligand [1]. In the reported synthesis, 4‑hydroxyphthalic acid (H₂hpc) with ZnII and CdII salts yields novel 2D layer structures—[Zn(hpc)(bpa)]ₙ (mononuclear ZnII chains) and [Cd(hpc)(bpa)(H₂O)]ₙ (binuclear CdII motifs)—whose solid‑state photoluminescence properties differ as a function of metal ion and coordination environment [1].

Coordination chemistry Metal-organic frameworks Ligand electronic effects

4‑Hydroxyphthalic Acid Enables Hydrolysis‑Resistant, Strongly Acidic Adhesive Monomers Unobtainable from Phthalic Acid

Etherification of the phenolic –OH of 4‑hydroxyphthalic acid produces a methoxymethyl (MOM)‑ester intermediate that serves as the sole viable entry to polymerizable phthalic acid derivatives such as 4‑[11‑(acryloyl‑methyl‑amino)‑undecyloxy]‑phthalic acid (1) [1]. Monomer 1 demonstrates insusceptibility to hydrolysis in aqueous media and strong acidity, fulfilling critical requirements for water‑based single‑bottle adhesive formulations [1]. The overall activation energy (Eₐ) for its free‑radical homopolymerization in methanol with AIBN is 66.2 kJ mol⁻¹ [1]. Phthalic acid itself lacks the phenolic hydroxyl and therefore cannot undergo analogous etherification to generate this class of hydrolytically stable, strongly acidic monomers.

Dental adhesives Hydrolytic stability Polymerizable phthalic acid derivatives

Regiospecific Halogenation at Positions 3 and 5 Produces 3,5‑Dichloro‑4‑hydroxyphthalic Acid – A Derivative Accessible Only from the 4‑Hydroxy Isomer

4‑Hydroxyphthalic acid undergoes direct electrophilic chlorination with chlorine in aqueous acetic acid to yield 3,5‑dichloro‑4‑hydroxyphthalic acid as a single regioisomer . This transformation is directed by the strong ortho/para‑directing effect of the phenolic –OH group, which activates positions 3 and 5 for halogenation. The 3‑hydroxy isomer (3‑hydroxyphthalic acid) would direct incoming electrophiles to the 2, 4, and 6 positions, yielding a different substitution pattern and product mixture, making it unsuitable for this specific intermediate.

Electrophilic aromatic substitution Regioselective chlorination Fine chemical intermediate

High‑Confidence Application Scenarios for 4-Hydroxyphthalic Acid (CAS 610-35-5) Based on Verified Differentiation Evidence


Metabolic Pathway Dissection and Environmental Biodegradation Studies

The selective decarboxylation of 4‑hydroxyphthalic acid to 3‑hydroxybenzoic acid by 4,5‑dihydroxyphthalic acid decarboxylase, at a conversion efficiency distinct from that of phthalic acid and 4‑chlorophthalic acid, makes this compound an essential substrate for probing bacterial phthalate catabolic pathways and for developing anaerobic bioremediation models [1]. Any in‑class substitute would follow a different enzymatic route and invalidate comparative metabolic flux analyses.

Construction of Functional Metal–Organic Frameworks (MOFs) with Tunable Photoluminescence

The electron‑withdrawing hydroxyl group of 4‑hydroxyphthalic acid modulates ligand electron density and coordination geometry, yielding 2D coordination polymers with ZnII and CdII that exhibit solid‑state photoluminescence at room temperature [1]. This electronic perturbation is not achievable with unsubstituted phthalic acid, positioning 4‑hydroxyphthalic acid as a strategic ligand for designing luminescent MOFs and sensing materials.

Synthesis of Hydrolytically Stable, Acidic Monomers for Water‑Based Dental Adhesives

Etherification at the 4‑phenolic hydroxyl generates a key MOM‑ester intermediate that leads to polymerizable phthalic acid derivatives with proven hydrolysis insusceptibility, strong acidity, and well‑characterized free‑radical polymerization kinetics (Eₐ = 66.2 kJ mol⁻¹) [1]. Phthalic acid cannot provide this orthogonal functionalization handle, making 4‑hydroxyphthalic acid the mandatory precursor for advanced single‑bottle adhesive formulations.

Regioselective Synthesis of 3,5‑Dichloro‑4‑hydroxyphthalic Acid and Pharmaceutical Intermediates

Direct chlorination at the hydroxyl‑activated positions 3 and 5 delivers 3,5‑dichloro‑4‑hydroxyphthalic acid as a single regioisomer, which serves as a precursor to N‑(4‑carboxyphenyl)‑4‑acetoxyphthalimide and related pharmaceutical building blocks [1]. The unique regiochemistry of the 4‑hydroxy isomer is essential; 3‑hydroxyphthalic acid yields different substitution products and cannot serve this synthetic role.

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